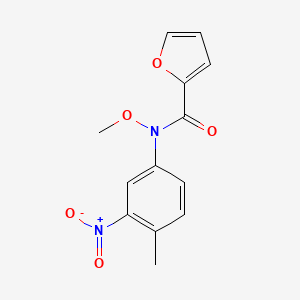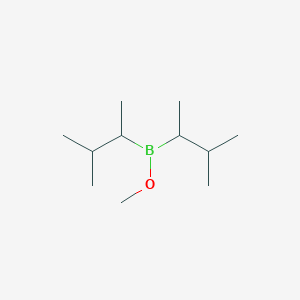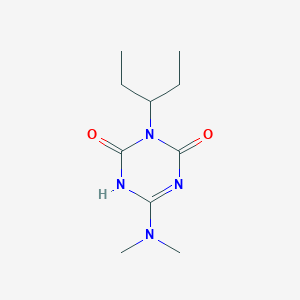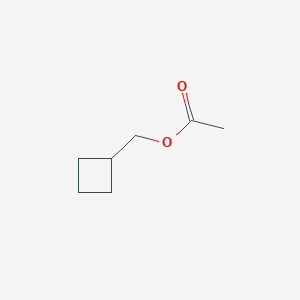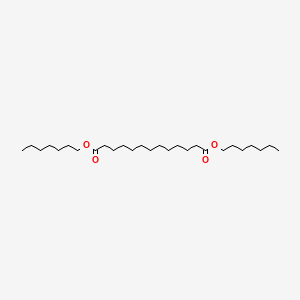
Diheptyl tridecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl tridecanedioate is an organic compound belonging to the class of diesters. It is formed by the esterification of tridecanedioic acid with heptyl alcohol. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its excellent emollient and lubricating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diheptyl tridecanedioate is synthesized through the esterification of tridecanedioic acid with heptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired diester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tridecanedioic acid and heptyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester product.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptyl tridecanedioate primarily undergoes esterification and hydrolysis reactions. In the presence of strong acids or bases, it can be hydrolyzed back to tridecanedioic acid and heptyl alcohol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Tridecanedioic acid, heptyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), aqueous conditions.
Transesterification: Other alcohols, acid or base catalysts, elevated temperatures.
Major Products Formed
Hydrolysis: Tridecanedioic acid and heptyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Diheptyl tridecanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in topical formulations for its emollient properties, which help in moisturizing and protecting the skin.
Industry: Utilized in the formulation of lubricants and greases, providing excellent lubrication and reducing friction in mechanical systems.
Wirkmechanismus
The mechanism of action of diheptyl tridecanedioate is primarily related to its physical properties. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth, soft feel. In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of mechanical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diheptyl succinate: Another diester with similar emollient properties, used in cosmetics and personal care products.
Diisooctyl phthalate: A commonly used plasticizer in the production of flexible PVC products.
Diethylhexyl adipate: Used as a plasticizer and emollient in various applications.
Uniqueness
Diheptyl tridecanedioate is unique due to its longer carbon chain length compared to similar compounds like diheptyl succinate and diethylhexyl adipate. This longer chain length contributes to its superior lubricating properties and higher stability, making it particularly valuable in high-performance applications.
Eigenschaften
CAS-Nummer |
42234-14-0 |
|---|---|
Molekularformel |
C27H52O4 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
diheptyl tridecanedioate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-16-20-24-30-26(28)22-18-14-12-10-9-11-13-15-19-23-27(29)31-25-21-17-8-6-4-2/h3-25H2,1-2H3 |
InChI-Schlüssel |
WHRGOZJVPIAZKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)CCCCCCCCCCCC(=O)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






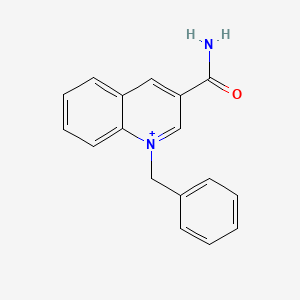

![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

